Cas no 338967-67-2 (2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}-N-methylacetamide)

2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}-N-methylacetamide structure
338967-67-2 structure
Product Name:2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}-N-methylacetamide
CAS No:338967-67-2
MF:C18H19Cl3N2O5S
MW:481.777860879898
CID:5692129
PubChem ID:3299332
Update Time:2023-10-13

2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 6L-560S
    • 2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}-N-methylacetamide
    • 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-methylacetamide
    • 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide
    • AKOS005096103
    • 338967-67-2
    • Acetamide, 2-[[(4-chlorophenyl)sulfonyl][2,4-dichloro-5-(2-methoxyethoxy)phenyl]amino]-N-methyl-
    • Inchi: 1S/C18H19Cl3N2O5S/c1-22-18(24)11-23(29(25,26)13-5-3-12(19)4-6-13)16-10-17(28-8-7-27-2)15(21)9-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)
    • InChI Key: CLWSFBMODLYHRN-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1N(CC(NC)=O)S(C1C=CC(=CC=1)Cl)(=O)=O)OCCOC)Cl

Computed Properties

  • Exact Mass: 480.008026g/mol
  • Monoisotopic Mass: 480.008026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.3Ų

Experimental Properties

  • Density: 1.437±0.06 g/cm3(Predicted)
  • pka: 14.26±0.46(Predicted)
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